2-Acetyl-4,5-diisopropylfuran chemical structure and properties
2-Acetyl-4,5-diisopropylfuran chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, and synthesis of 2-Acetyl-4,5-diisopropylfuran , a specialized heterocyclic compound relevant to flavor chemistry and pharmaceutical intermediate development.
Executive Summary
2-Acetyl-4,5-diisopropylfuran (IUPAC: 1-(4,5-diisopropylfuran-2-yl)ethanone) is a trisubstituted furan derivative characterized by an electron-withdrawing acetyl group at the
Primarily investigated for its organoleptic properties in the flavor and fragrance industry, this molecule exhibits a high-impact "roasted/nutty" profile with enhanced lipophilicity. In drug development, the steric bulk of the isopropyl moieties offers a strategy for blocking metabolic oxidation at the typically labile furan ring positions, potentially improving the pharmacokinetic half-life of furan-based scaffolds.
Chemical Identity & Structure
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | 1-(4,5-diisopropylfuran-2-yl)ethanone |
| Common Name | 2-Acetyl-4,5-diisopropylfuran |
| Molecular Formula | |
| Molecular Weight | 194.27 g/mol |
| SMILES | CC(=O)c1oc(C(C)C)c(C(C)C)1 |
| Structure Class | Alkyl-substituted heteroaromatic ketone |
Structural Analysis
The molecule consists of a heteroaromatic furan ring substituted at three positions:
-
C2 Position (Acetyl): The carbonyl group acts as an electron-withdrawing group (EWG), reducing the electron density of the furan ring. This deactivation makes the ring less susceptible to oxidative degradation compared to alkylfurans but still reactive toward nucleophiles.
-
C4 & C5 Positions (Isopropyl): The two isopropyl groups provide significant steric hindrance .
-
Effect on Reactivity:[1] The bulky isopropyl group at C5 blocks the
-position, preventing polymerization and increasing thermal stability. -
Effect on Lipophilicity: The addition of two branched alkyl chains significantly increases the LogP (partition coefficient) compared to the methyl analog, enhancing solubility in non-polar matrices and biological membranes.
-
Physicochemical Properties
Note: Values marked with ()* are predicted based on Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 2-acetyl-4,5-dimethylfuran).*
| Property | Value / Description | Causality/Commentary |
| Appearance | Pale yellow to amber liquid | Furan ketones typically darken upon oxidation/light exposure. |
| Odor Profile | Roasted nut, brown sugar, coffee, savory | Acetylfurans are key Maillard reaction products responsible for "roasted" notes. |
| Boiling Point | 225°C - 235°C (at 760 mmHg) | Higher than 2-acetylfuran (168°C) due to increased MW (+84 Da). |
| Density | ~0.98 - 1.02 g/mL | Lower than 2-acetylfuran (1.098 g/mL) due to the volume of alkyl chains. |
| Solubility | Insoluble in water; Soluble in EtOH, DCM, oils | High lipophilicity driven by the |
| LogP | ~3.2 - 3.5 | Significant increase over 2-acetylfuran (LogP ~0.5), facilitating membrane permeability. |
Synthesis & Production
The most robust synthetic route for 2-acetyl-4,5-diisopropylfuran is the Friedel-Crafts Acylation of the precursor 2,3-diisopropylfuran. This method is preferred for its selectivity, as the C5 position (alpha to oxygen) is the most nucleophilic site remaining on the ring.
Reaction Pathway
The synthesis involves the electrophilic substitution of 2,3-diisopropylfuran using acetic anhydride and a Lewis acid catalyst.
Figure 1: The C5 position of the furan ring acts as the nucleophile, attacking the acylium ion generated from acetic anhydride.
Detailed Experimental Protocol
Objective: Synthesis of 2-acetyl-4,5-diisopropylfuran via acylation. Scale: Laboratory (0.1 mol).
Reagents:
-
2,3-Diisopropylfuran (15.2 g, 0.1 mol)
-
Acetic Anhydride (12.3 g, 0.12 mol)
-
Phosphoric Acid (85%, 1.2 g) or Anhydrous
-
Solvent: Dichloromethane (DCM) or neat (solvent-free)
Methodology:
-
Catalyst Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Acetic Anhydride and the catalyst (
). Stir at room temperature (25°C) for 15 minutes to generate the active acylating species. -
Addition: Cool the mixture to 0-5°C using an ice bath. This is critical to prevent polymerization of the electron-rich furan starting material. Add 2,3-Diisopropylfuran dropwise over 45 minutes, maintaining internal temperature
. -
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Heat to 60°C and stir for 3-4 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water to hydrolyze excess anhydride.
-
Extraction: Extract the aqueous layer with DCM (
mL). Combine organic layers. -
Purification: Wash the organic phase with saturated
(to remove acetic acid) and brine. Dry over anhydrous . -
Isolation: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (expected bp ~100-110°C at 5 mmHg) to obtain the pure product.
Validation Check:
-
1H NMR (CDCl3, 400 MHz): Look for the singlet acetyl methyl group (~2.4 ppm), the single aromatic furan proton at C3 (~7.0 ppm), and the characteristic isopropyl doublets (~1.2 ppm) and septets (~3.0 ppm).
Reactivity & Stability
The chemical behavior of 2-acetyl-4,5-diisopropylfuran is defined by the competition between the electron-rich furan ring and the electron-withdrawing acetyl group.
Stability Logic
-
Oxidative Stability: Furan rings are generally sensitive to singlet oxygen and radical oxidation (opening the ring to form dicarbonyls). However, the acetyl group at C2 withdraws electron density, stabilizing the ring against oxidative attack compared to alkylfurans.
-
Steric Protection: The isopropyl groups at C4 and C5 shield the double bond, significantly retarding Diels-Alder cycloadditions, which are common degradation pathways for simple furans.
Metabolic Implications (Pharma)
In a biological context, the primary metabolic pathway for furans is oxidation by Cytochrome P450 (specifically CYP2E1) to reactive cis-2-butene-1,4-dial intermediates.
-
Hypothesis: The bulky isopropyl substituents at C4 and C5 likely hinder the formation of the epoxide intermediate or the subsequent ring-opening, potentially reducing the toxicity often associated with bioactivated furan rings.
Figure 2: The steric bulk of the isopropyl groups inhibits the typical oxidative degradation pathways of the furan ring.
Applications
Flavor & Fragrance[2][5][7]
-
Role: High-impact aroma chemical.
-
Profile: The combination of the acetyl group (caramel/sweet) and the branched alkyl chain (nutty/fatty) creates a profile suitable for coffee, chocolate, and savory (meat) flavors. The isopropyl groups likely lower the volatility compared to methyl analogs, providing better "fixative" properties in high-heat applications (e.g., baking).
Pharmaceutical Intermediate[7][8][9]
-
Scaffold: Used as a building block for biologically active agents where a stable, lipophilic furan linker is required.
-
Derivatization: The ketone handle allows for reductive amination or Grignard addition to generate complex tertiary amines or alcohols found in receptor antagonists.
References
-
Synthesis of 2-Acetylfuran: BenchChem Technical Support. Synthesis of 2-Acetylfuran - Protocol and Troubleshooting.Link
-
Furan Chemistry Overview: PubChem Compound Summary for 2-Acetylfuran (CID 14505).[2][3][4] National Center for Biotechnology Information (2025).Link
-
Flavor Properties of Alkylfurans: The Good Scents Company. Organoleptic Properties of 2-Acetyl-4,5-dimethylfuran.Link
-
Friedel-Crafts Acylation Mechanisms: Wikipedia. Friedel–Crafts reaction on Heterocycles.[5]Link
-
Metabolic Stability of Furans: Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
